N-(4-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-methyl-N-(pyridin-2-yl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and receptors.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways, including its role in apoptosis and cell proliferation.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects .
Properties
Molecular Formula |
C20H17ClN2O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O/c1-15-5-4-6-17(13-15)20(24)23(19-7-2-3-12-22-19)14-16-8-10-18(21)11-9-16/h2-13H,14H2,1H3 |
InChI Key |
FNQOYIAGQCOSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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